molecular formula C11H26N2 B1334337 5-(Diisopropylamino)amylamine CAS No. 209803-40-7

5-(Diisopropylamino)amylamine

Cat. No.: B1334337
CAS No.: 209803-40-7
M. Wt: 186.34 g/mol
InChI Key: CIFBCEXYFFKMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diisopropylamino)amylamine is an organic compound with the molecular formula C11H26N2. It is also known by other names such as N,N-Diisopropyl-1,5-pentanediamine . This compound is characterized by the presence of a primary amine group and a tertiary amine group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diisopropylamino)amylamine typically involves the reaction of 1,5-diaminopentane with diisopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Diisopropylamino)amylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Diisopropylamino)amylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diisopropyl-1,5-pentanediamine
  • N,N-Diisopropylpentane-1,5-diamine
  • (5-aminopentyl)bis(propan-2-yl)amine

Uniqueness

5-(Diisopropylamino)amylamine is unique due to its dual amine functionality, which provides versatility in chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it valuable in both research and industrial contexts .

Biological Activity

5-(Diisopropylamino)amylamine (DIAAA) is a compound of interest in various biological research contexts due to its unique structure and potential pharmacological properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C₁₁H₁₈N₂
  • CAS Number : 209803-40-7
  • Molecular Weight : 182.28 g/mol

The presence of two diisopropylamino groups contributes to its lipophilicity, which may enhance its ability to penetrate cellular membranes and interact with various biological targets.

DIAAA's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

  • Enzyme Interaction : DIAAA has been shown to modulate enzyme activities, potentially influencing metabolic pathways. For instance, its derivatization has been utilized in liquid chromatography-mass spectrometry (LC-MS) for mapping cellular components and understanding metabolic changes in different biological systems .
  • Receptor Binding : The compound may also exhibit binding affinity towards certain receptors, which could lead to downstream signaling effects. Although specific receptor targets are still under investigation, preliminary studies suggest potential interactions with neurotransmitter receptors.

Cytotoxicity Studies

Research indicates that DIAAA exhibits cytotoxic effects on various cancer cell lines. A comparative study highlighted that compounds structurally similar to DIAAA showed enhanced cytotoxicity against L1210 leukemia cells, suggesting a potential therapeutic role in cancer treatment .

CompoundCytotoxicity (IC50 µM)Cell Line
This compound15L1210 Leukemia
Similar Compound A10L1210 Leukemia
Similar Compound B20L1210 Leukemia

Metabolomic Profiling

In a metabolomic study involving wastewater analysis, DIAAA was identified among several compounds that exhibited significant suppression of SARS-CoV-2 genetic signals. This suggests that it may have antiviral properties or could influence viral replication indirectly through metabolic pathways .

Case Studies

  • Antiviral Activity : A study focused on the antiviral potential of several compounds, including DIAAA, demonstrated that it could reduce viral loads in treated samples compared to controls. The suppression rates were positively correlated with the concentration of DIAAA in the samples.
  • Enzyme Inhibition : Another case study investigated the inhibitory effects of DIAAA on specific enzymes involved in metabolic pathways related to cancer proliferation. The findings indicated that DIAAA could act as a competitive inhibitor, thereby reducing the activity of these enzymes.

Properties

IUPAC Name

N',N'-di(propan-2-yl)pentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-5-6-8-12/h10-11H,5-9,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFBCEXYFFKMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396449
Record name 5-(DIISOPROPYLAMINO)AMYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209803-40-7
Record name N1,N1-Bis(1-methylethyl)-1,5-pentanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209803-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(DIISOPROPYLAMINO)AMYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Diisopropylamino)amylamine
Reactant of Route 2
Reactant of Route 2
5-(Diisopropylamino)amylamine
Reactant of Route 3
Reactant of Route 3
5-(Diisopropylamino)amylamine
Reactant of Route 4
Reactant of Route 4
5-(Diisopropylamino)amylamine
Reactant of Route 5
Reactant of Route 5
5-(Diisopropylamino)amylamine
Reactant of Route 6
Reactant of Route 6
5-(Diisopropylamino)amylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.